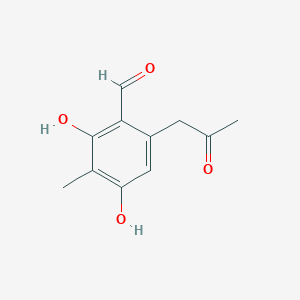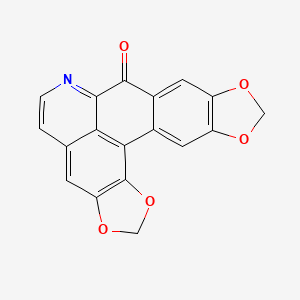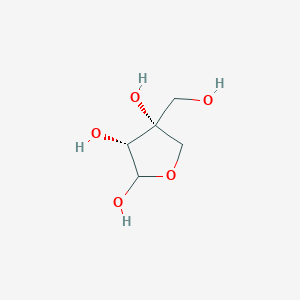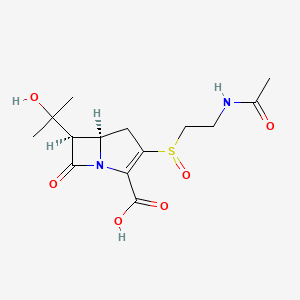
2,4-Dihydroxy-3-methyl-6-(2-oxopropyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dihydroxy-3-methyl-6-(2-oxopropyl)benzaldehyde is a dihydroxybenzaldehyde that is 2,4-dihydroxybenzaldehyde in which the hydrogens at positions 3 and 6 have been replaced by a methyl and 2-oxopropyl groups, respectively. It has a role as an Aspergillus metabolite and an antibacterial agent. It is a dihydroxybenzaldehyde, a polyketide and a methyl ketone.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Regioselective Protection and Derivative Synthesis : Research has demonstrated methods for the regioselective protection of hydroxyl groups in related benzaldehyde derivatives, facilitating the synthesis of compounds with potential in various applications, including material science and chemical synthesis (Plourde & Spaetzel, 2002). Additionally, unexpected products like 4-Chloro-6-phenyl-2-(2-oxopropyl)tetrahydropyran have been obtained through reactions involving similar compounds, indicating the complex chemistry and potential for discovering new molecules (Jing, 2009).
Mangrove Fungus Derivatives : New benzaldehyde derivatives have been isolated from mangrove endophytic fungus, showcasing the compound's potential in natural product chemistry and its role in ecological and biological studies (Shao et al., 2009).
Chemical and Physical Properties
Oxidation Products and Environmental Implications : Studies on the oxidation of related compounds have led to the identification of highly oxygenated low-volatility products, contributing to atmospheric science and environmental chemistry. This research helps in understanding the formation of secondary organic aerosols and their impact on air quality (Schwantes et al., 2016).
Bioproduction and Bioreactors : The enhanced bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor has been explored, indicating the potential for sustainable and biologically friendly production methods of such compounds. This research contributes to the field of biotechnology and bioengineering, offering alternatives to chemical synthesis routes (Craig & Daugulis, 2013).
Analytical and Sensor Applications : The development of chemosensors for pH based on derivatives of benzaldehyde showcases the compound's utility in analytical chemistry, particularly in distinguishing between normal and cancer cells, thus offering potential applications in medical diagnostics and research (Dhawa et al., 2020).
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2,4-dihydroxy-3-methyl-6-(2-oxopropyl)benzaldehyde |
InChI |
InChI=1S/C11H12O4/c1-6(13)3-8-4-10(14)7(2)11(15)9(8)5-12/h4-5,14-15H,3H2,1-2H3 |
Clé InChI |
NYFZWIIIOFTTKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1O)C=O)CC(=O)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,12,14-trihydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyran-2-one](/img/structure/B1254154.png)







![2-[(1S,3R,4aR,10aS)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid](/img/structure/B1254167.png)
![2-Bromo-5,6-dihydrodibenzo[3,1-[7]annulen-11-one](/img/structure/B1254169.png)


![1-[3-[(2-Amino-2-carboxyethyl)disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1254175.png)
![[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1254179.png)
